1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing nitrogen atoms, and substituents including a furyl group and a methylphenyl group.
Mechanism of Action
Target of Action
The primary targets of 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . Similarly, the inhibition of BCR-ABL can affect the JAK/STAT signaling pathway, which plays a role in cell proliferation .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . For example, certain derivatives of this compound have shown potent cytotoxicity against MCF-7 cells, significantly increasing cell apoptosis .
Biochemical Analysis
Biochemical Properties
The compound 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . The PIM-1 kinase is a target in cancer therapy, and the inhibition of this enzyme can lead to the arrest of the cell cycle and the induction of apoptosis .
Cellular Effects
In cellular studies, this compound exhibited remarkable cytotoxicity against MCF-7 cells (a breast cancer cell line) and HepG2 cells (a liver cancer cell line) . It significantly activated apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . Moreover, it arrested the cell cycle at the G1 phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PIM-1 kinase . The compound binds to the PIM-1 protein, inhibiting its activity and leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors such as 2-furylmethylamine and 4-methylbenzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and further functional group modifications to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced to form a pyridine derivative.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Nitro-substituted derivatives of the methylphenyl group.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
1-(2-Furylmethyl)-1H-pyrrole: A compound with a similar furan-containing structure.
4-Methylbenzaldehyde: A simpler aromatic aldehyde with a methyl group on the benzene ring.
Pyrido[2,3-d]pyrimidine derivatives: Other compounds with similar fused ring systems.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMQLUZWQCUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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